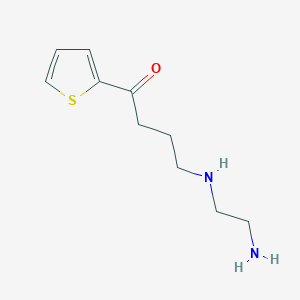
gamma-(2-Aminoethylamino)-2-butryothienone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gamma-(2-Aminoethylamino)-2-butryothienone, also known as JNJ-40411813, is a novel compound that has gained attention in the scientific community for its potential therapeutic applications. This compound belongs to the class of thienobutrylamine derivatives, which have been known to exhibit various biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Wirkmechanismus
The mechanism of action of gamma-(2-Aminoethylamino)-2-butryothienone is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. It also activates the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism. Additionally, it has been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemische Und Physiologische Effekte
Gamma-(2-Aminoethylamino)-2-butryothienone has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. It also reduces the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are involved in inflammation. The compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. It also exhibits antitumor effects by inducing apoptosis and inhibiting the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using gamma-(2-Aminoethylamino)-2-butryothienone in lab experiments is its ability to exhibit multiple biological activities, making it a versatile compound for studying various diseases. It also has good solubility in water and organic solvents, making it easy to handle in experiments. However, one of the limitations of using this compound is its relatively low stability, which can affect its potency and reproducibility in experiments.
Zukünftige Richtungen
There are several future directions for the study of gamma-(2-Aminoethylamino)-2-butryothienone. One area of research is the investigation of its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of research is the development of more stable analogs of the compound, which could improve its potency and reproducibility in experiments. Additionally, the compound could be further studied for its potential use in treating other diseases, such as cancer and diabetes.
Synthesemethoden
The synthesis of gamma-(2-Aminoethylamino)-2-butryothienone involves the condensation of 2-bromoacetylthiophene with 2-aminoethylamine in the presence of sodium hydride. The resulting intermediate is then treated with butyric anhydride to obtain the final product. The synthesis method has been optimized to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
Gamma-(2-Aminoethylamino)-2-butryothienone has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-inflammatory, analgesic, and antitumor effects in preclinical studies. The compound has also been investigated for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
CAS-Nummer |
134257-65-1 |
|---|---|
Produktname |
gamma-(2-Aminoethylamino)-2-butryothienone |
Molekularformel |
C10H16N2OS |
Molekulargewicht |
212.31 g/mol |
IUPAC-Name |
4-(2-aminoethylamino)-1-thiophen-2-ylbutan-1-one |
InChI |
InChI=1S/C10H16N2OS/c11-5-7-12-6-1-3-9(13)10-4-2-8-14-10/h2,4,8,12H,1,3,5-7,11H2 |
InChI-Schlüssel |
HWQDMQDDTCAINI-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C(=O)CCCNCCN |
Kanonische SMILES |
C1=CSC(=C1)C(=O)CCCNCCN |
Andere CAS-Nummern |
134257-65-1 |
Synonyme |
gamma-(2-aminoethylamino)-2-butryothienone gamma-ABT |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



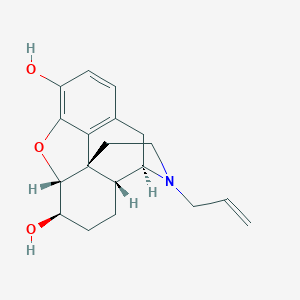
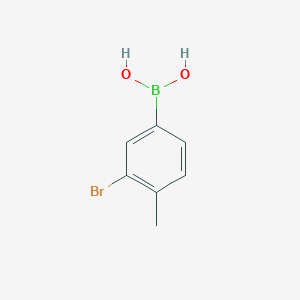
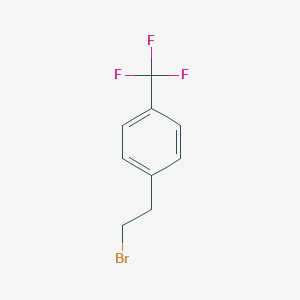
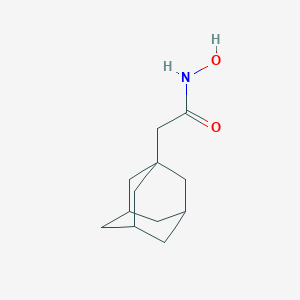
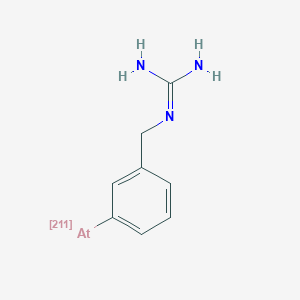
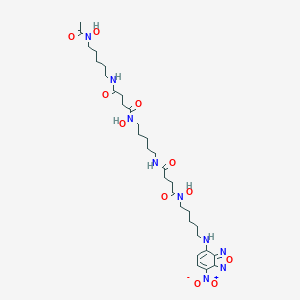
![methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-9-propanoyloxy-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate](/img/structure/B163338.png)
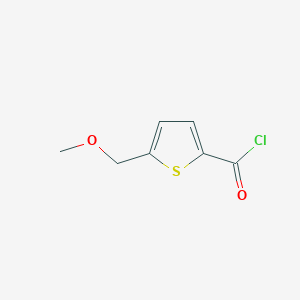
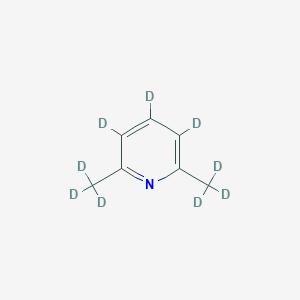
![2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one](/img/structure/B163346.png)
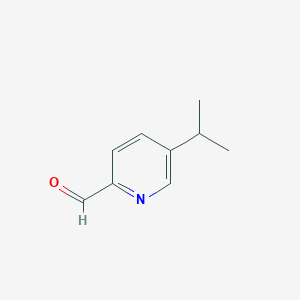
![[10-hydroxy-5-(10-hydroxy-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-5-yl)-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-4-yl] acetate](/img/structure/B163359.png)
![2-[1-[[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid](/img/structure/B163361.png)
![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B163371.png)